3-acetyl-4-fluorobenzene-1-sulfonamide
Description
Properties
CAS No. |
189814-43-5 |
|---|---|
Molecular Formula |
C8H8FNO3S |
Molecular Weight |
217.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Acetyl 4 Fluorobenzene 1 Sulfonamide
Precursor Compounds and Starting Materials in the Synthesis of 3-Acetyl-4-fluorobenzene-1-sulfonamide
The construction of 3-acetyl-4-fluorobenzene-1-sulfonamide begins with carefully selected fluorinated benzene (B151609) derivatives, which undergo sequential reactions to introduce the necessary acetyl and sulfonamide functionalities.
The primary starting material for the synthesis is typically a fluorinated benzene derivative. Fluorobenzene (B45895) itself is a common precursor due to the directing effects of the fluorine atom in electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, meaning it guides incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring.
A plausible and efficient synthetic route commences with 2'-fluoroacetophenone (B1202908). cymitquimica.comsigmaaldrich.comfishersci.ca This compound already possesses the required acetyl group and the fluorine atom in the desired relative positions. The synthesis of 2'-fluoroacetophenone can be achieved through various methods, including the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride (B1165640), often in the presence of a Lewis acid catalyst like aluminum chloride. epa.govsioc-journal.cnresearchgate.netgoogle.comresearchgate.net Alternative methods for the preparation of 2'-fluoroacetophenone have also been developed to improve yield and environmental friendliness, such as using magnesium, ethanol, and carbon tetrachloride to initiate the reaction. google.com
| Compound Name | CAS Number | Molecular Formula | Key Role |
|---|---|---|---|
| Fluorobenzene | 462-06-6 | C6H5F | Initial starting material for Friedel-Crafts acylation |
| 2'-Fluoroacetophenone | 445-27-2 | C8H7FO | Key intermediate containing the acetyl and fluoro groups cymitquimica.comsigmaaldrich.comfishersci.ca |
| 3-Acetyl-4-fluorobenzenesulfonyl chloride | Not available | C8H6ClFO3S | Direct precursor to the final sulfonamide |
With 2'-fluoroacetophenone as the substrate, the next critical step is the introduction of the sulfonyl chloride group. This is typically achieved through a chlorosulfonation reaction. In this electrophilic aromatic substitution reaction, the aromatic ring attacks chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) with a catalyst, leading to the formation of a sulfonyl chloride (-SO2Cl) group. The directing effects of the existing acetyl and fluoro groups on 2'-fluoroacetophenone guide the incoming sulfonyl chloride group to the desired position to form 3-acetyl-4-fluorobenzenesulfonyl chloride.
Alternatively, if starting from fluorobenzene, a Friedel-Crafts acylation reaction is employed to introduce the acetyl group. epa.govsioc-journal.cnresearchgate.netgoogle.comresearchgate.net This reaction involves treating fluorobenzene with an acylating agent such as acetyl chloride (CH3COCl) or acetic anhydride ((CH3CO)2O) in the presence of a Lewis acid catalyst. The fluorine atom directs the acetylation primarily to the para position, yielding 4-fluoroacetophenone. Subsequent chlorosulfonation would then introduce the sulfonyl chloride group.
Reaction Pathways for the Formation of Sulfonamide Linkages
The formation of the sulfonamide bond is a crucial step in the synthesis of the target compound and its derivatives. This transformation is typically accomplished through N-sulfonylation protocols.
The final step in the synthesis of 3-acetyl-4-fluorobenzene-1-sulfonamide involves the reaction of 3-acetyl-4-fluorobenzenesulfonyl chloride with an amine source, typically ammonia (B1221849) or an ammonia equivalent. youtube.com This nucleophilic substitution reaction at the sulfonyl chloride group results in the formation of the sulfonamide linkage.
The reaction is generally carried out in a suitable solvent, and a base is often added to neutralize the hydrochloric acid byproduct. The optimization of this step may involve adjusting the reaction temperature, solvent, and the nature of the base to maximize the yield and purity of the final product. The general reaction is as follows:
R-SO2Cl + 2 NH3 → R-SO2NH2 + NH4Cl
Where R represents the 3-acetyl-4-fluorophenyl group.
| Parameter | Condition | Purpose |
|---|---|---|
| Amine Source | Ammonia, Ammonium (B1175870) Hydroxide | To form the primary sulfonamide |
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724) | To dissolve reactants and facilitate the reaction |
| Base | Pyridine, Triethylamine | To neutralize HCl byproduct |
| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions |
Once 3-acetyl-4-fluorobenzene-1-sulfonamide is synthesized, further modifications can be made through functional group interconversions. vanderbilt.eduorganic-chemistry.org These transformations allow for the creation of a diverse range of analogs with potentially different chemical and physical properties. For example, the acetyl group can be reduced to an alcohol (e.g., using sodium borohydride) or converted to other functional groups through various organic reactions. The sulfonamide nitrogen can also be further alkylated or acylated.
Derivatization Strategies for 3-Acetyl-4-fluorobenzene-1-sulfonamide Analogs
The core structure of 3-acetyl-4-fluorobenzene-1-sulfonamide can be systematically modified to generate a library of analogs. tuni.fi These derivatization strategies often target the sulfonamide nitrogen or the acetyl group.
For instance, reacting 3-acetyl-4-fluorobenzenesulfonyl chloride with various primary or secondary amines instead of ammonia leads to the formation of N-substituted sulfonamide analogs. This approach allows for the introduction of a wide array of substituents, thereby modulating the compound's properties. ekb.egucl.ac.uknih.gov
Modifications at the Sulfonamide Nitrogen
The primary sulfonamide group (-SO₂NH₂) is a key site for derivatization, enabling the introduction of various alkyl and aryl substituents to modulate the compound's physicochemical properties. The nitrogen atom can act as a nucleophile, participating in several coupling reactions.
One prominent method for such modifications is N-alkylation. A practical and efficient approach involves the use of alcohols as green alkylating reagents, catalyzed by manganese dioxide under solvent-free conditions, to yield N-alkylated sulfonamides. organic-chemistry.org For more complex substitutions, metal-catalyzed cross-coupling reactions are employed. For instance, copper-catalyzed reactions can couple sulfonamides with alkylamines to produce N-sulfonylformamidines. ylikonet.gr This reaction proceeds under mild conditions and tolerates a broad scope of substrates. ylikonet.gr Furthermore, N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions with aryl halides, providing a direct route to N-aryl sulfonamides. morressier.comresearchgate.net
Table 1: Representative Reactions for Modification of the Sulfonamide Nitrogen
| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Manganese Dioxide (MnO₂) | Alcohols | Secondary Sulfonamides | organic-chemistry.org |
| N-Sulfonylformamidine Synthesis | Copper Bromide (CuBr) | Alkylamines | (E)-N-Sulfonylformamidines | ylikonet.gr |
| N-Arylation | Copper or Palladium Salts | Aryl Halides | N-Aryl Sulfonamides | morressier.comresearchgate.net |
Transformations of the Acetyl Group to Other Carbonyl Derivatives
The acetyl group (-COCH₃) offers a versatile handle for chemical conversion into other important functional groups, including alcohols, esters, and carboxylic acids. The presence of the deactivating sulfonamide and the fluoro-substituent must be considered when selecting reaction conditions.
Reduction to an Alcohol: The ketone can be selectively reduced to a secondary alcohol. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide catalyst such as cerium(III) chloride (CeCl₃), is particularly effective for the chemoselective 1,2-reduction of α,β-unsaturated ketones and can be applied here to reduce the ketone without affecting other reducible groups. researchgate.net
Oxidation to an Ester (Baeyer-Villiger Oxidation): This reaction converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org For acetophenone (B1666503) derivatives, the reaction involves the migratory insertion of an oxygen atom between the carbonyl carbon and the larger aryl group. The migratory aptitude is influenced by substituents on the aryl ring; electron-withdrawing groups, such as the fluoro and sulfonamide moieties on the target molecule, tend to decrease the rate of aryl migration. wikipedia.orgyoutube.com This would transform the acetyl group into an acetate (B1210297) ester.
Oxidation to a Carboxylic Acid (Haloform Reaction): The haloform reaction is a specific and high-yielding method for converting methyl ketones into carboxylic acids. chemistrylearner.comncert.nic.in Treatment of 3-acetyl-4-fluorobenzene-1-sulfonamide with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide) would convert the acetyl group into a carboxylate, with the methyl group being converted to a haloform (e.g., bromoform (B151600) or iodoform). chemistrylearner.comiitk.ac.incambridge.org
Table 2: Key Transformations of the Acetyl Group
| Transformation | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Reduction | NaBH₄, CeCl₃ (Luche Reduction) | Secondary Alcohol | researchgate.net |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Ester (Acetate) | wikipedia.org |
| Haloform Reaction | I₂/NaOH or Br₂/NaOH | Carboxylic Acid | chemistrylearner.comncert.nic.in |
Halogenation and Other Aromatic Substitutions on the Fluorobenzene Ring
Further substitution on the aromatic ring is governed by the directing effects of the existing substituents: the fluoro (-F), acetyl (-COCH₃), and sulfonamide (-SO₂NH₂) groups. Electrophilic aromatic substitution, such as halogenation, is a common method to introduce additional functionality. nih.gov
The directing effects are as follows:
Fluoro group (-F): Ortho, para-directing and activating.
Acetyl group (-COCH₃): Meta-directing and deactivating.
Sulfonamide group (-SO₂NH₂): Meta-directing and deactivating.
In 3-acetyl-4-fluorobenzene-1-sulfonamide, the positions available for substitution are C2, C5, and C6. The fluorine at C4 directs incoming electrophiles to its ortho position (C5) and its para position (C2). The acetyl group at C3 directs to its meta position (C5). The sulfonamide group at C1 directs to its meta position (C5). Consequently, all three groups cooperatively direct an incoming electrophile to the C5 position. While the fluorine atom activates the ring towards substitution, the strong deactivating nature of the acetyl and sulfonamide groups means that forcing conditions, often involving a Lewis acid catalyst like FeCl₃ or AlCl₃ for chlorination or bromination, may be necessary to achieve the reaction. nih.gov
Catalytic Approaches in the Synthesis of Fluoro-sulfonamide Compounds
The synthesis of the core structure of fluoro-sulfonamide compounds relies heavily on modern catalytic methods, which offer efficiency, selectivity, and functional group tolerance. Both metal-catalyzed and organocatalytic approaches have been developed for the crucial construction of the sulfonamide S-N bond.
Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis
Transition metal catalysis is a cornerstone of modern sulfonamide synthesis, providing robust methods for forming the carbon-nitrogen bond between an amine and a sulfonyl moiety.
Copper-Catalyzed Reactions: Copper catalysis is widely used for the N-arylation of sulfonamides. morressier.com These methods can couple primary and secondary sulfonamides with a range of (hetero)aryl bromides and chlorides, offering a direct route to complex N-aryl sulfonamides. morressier.com Copper catalysts are also effective in coupling sulfonamides with alkylamines. ylikonet.gr A recently developed one-pot method utilizes copper catalysis for the decarboxylative halosulfonylation of aromatic acids, followed by amination, to directly produce sulfonamides from readily available starting materials. iitk.ac.in
Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful alternative to palladium for C-N cross-coupling reactions. acs.orgresearchgate.net Air-stable nickel pre-catalysts have been developed that enable the coupling of sulfonamides with (hetero)aryl chlorides, substrates that were previously challenging. acs.org Photosensitized nickel catalysis provides another highly efficient pathway for this transformation, operating through an energy-transfer mechanism. researchgate.net
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent a classical and highly versatile method for sulfonamide synthesis. These systems can be adapted for the coupling of aryl halides or triflates with sulfonamides. researchgate.net One-pot procedures involving palladium catalysis can convert aryl iodides into sulfonamides by first forming an aryl ammonium sulfinate, which is then treated with an amine and an oxidant. researchgate.net
Table 3: Comparison of Metal-Catalyzed Sulfonamide Synthesis Methods
| Metal Catalyst | Typical Reaction | Key Advantages | Reference |
|---|---|---|---|
| Copper (Cu) | N-Arylation of sulfonamides with aryl halides | Cost-effective, effective for aryl chlorides | morressier.com |
| Nickel (Ni) | C-N cross-coupling of sulfonamides with aryl chlorides | High efficiency, use of air-stable pre-catalysts | acs.orgresearchgate.net |
| Palladium (Pd) | Buchwald-Hartwig amination; one-pot synthesis from aryl iodides | Broad substrate scope, well-established methodology | researchgate.net |
Organocatalytic Applications in Sulfonamide Formation
Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, offers a complementary strategy to metal-based systems, often with benefits in terms of cost and environmental impact. youtube.comyoutube.comnih.gov While the use of sulfonamides as organocatalysts is well-established, their synthesis using organocatalysis is a more nascent field. nih.gov
A notable organocatalytic method for forming the sulfonamide linkage involves the ring-opening of N-sulfonyl aziridines. acs.org This approach has been successfully applied to the synthesis of linear polysulfonamides through a step-growth polymerization mechanism, demonstrating a metal-free pathway to S-N bond formation. acs.org Another key area in organocatalysis relevant to sulfur chemistry is the sulfa-Michael addition, which forms a carbon-sulfur bond by the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor, a reaction that can be promoted with high enantioselectivity by chiral organocatalysts. acs.org
The development of direct, organocatalytic methods for coupling amines with sulfonyl sources remains an active area of research. While phase-transfer catalysis has been used for asymmetric C–N bond-forming SNAr reactions in other contexts, its broad application to primary sulfonamide synthesis is still developing. acs.org The field continues to evolve, aiming to provide greener and more direct alternatives to traditional metal-catalyzed routes for constructing this vital functional group. morressier.com
Lack of Specific Research Data on 3-Acetyl-4-fluorobenzene-1-sulfonamide Derivatives Prevents Detailed Analysis
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the molecular interactions and biological target engagement of 3-acetyl-4-fluorobenzene-1-sulfonamide and its derivatives. While extensive research exists for broader categories of related compounds, such as benzenesulfonamides and other sulfonamide-based inhibitors, studies focusing explicitly on derivatives of 3-acetyl-4-fluorobenzene-1-sulfonamide are not present in the accessible literature.
This absence of targeted research prevents a detailed and scientifically accurate discussion on the specific enzyme inhibition profiles as requested. Constructing an article based on the provided outline would require extrapolation from generalized findings on related but distinct chemical series. This approach would not meet the standard of scientific precision and would violate the core instruction to focus solely on the specified compound and its direct derivatives.
Therefore, the following sections on the investigation of enzyme inhibition profiles, including carbonic anhydrase, alpha-amylase, alpha-glucosidase, and carboxylesterase, cannot be populated with the required detailed and specific research findings at this time. The scientific community has not, according to available records, published studies investigating the interaction of 3-acetyl-4-fluorobenzene-1-sulfonamide derivatives with these biological targets.
To provide a comprehensive and accurate article as requested, further primary research focusing on the synthesis of 3-acetyl-4-fluorobenzene-1-sulfonamide derivatives and the subsequent evaluation of their inhibitory activity against the specified enzymes would be necessary. Without such foundational studies, any generated content would be speculative and not grounded in established scientific fact.
Molecular Interactions and Biological Target Engagement of 3 Acetyl 4 Fluorobenzene 1 Sulfonamide Derivatives
Investigation of Enzyme Inhibition Profiles
Inflammasome Inhibition (e.g., NLRP3)
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases. nih.govmdpi.com Small molecule inhibitors targeting the NLRP3 inflammasome are a promising therapeutic strategy. nih.gov Aryl sulfonamide derivatives have been designed and synthesized as potent inhibitors of the NLRP3 inflammasome. nih.gov
Studies have shown that certain aryl sulfonamide derivatives can specifically inhibit NLRP3 activation at nanomolar concentrations without affecting other inflammasomes like NLRC4 and AIM2. nih.gov These compounds have been demonstrated to decrease the production of the pro-inflammatory cytokine interleukin-1β (IL-1β) both in laboratory settings and in living organisms. nih.gov The development of these inhibitors provides a potential new therapeutic avenue for cancers driven by the NLRP3 inflammasome. nih.gov
Further research into sulfonamide-based NLRP3 inhibitors has led to the optimization of lead compounds, resulting in new inhibitors with improved potency and binding affinity. nih.gov For instance, a new lead inhibitor, compound 19, was identified with an IC50 of 0.12 ± 0.01 μM and a binding affinity (KD) of 84 nM. nih.gov This compound significantly suppressed IL-1β levels in vivo, confirming its selective engagement with the NLRP3 inflammasome. nih.gov
| Compound | IC50 (μM) for NLRP3 Inhibition | Binding Affinity (KD, nM) | Reference |
| YQ128 | Not specified | Not specified | nih.gov |
| 19 | 0.12 ± 0.01 | 84 | nih.gov |
Ligand-Receptor Binding Analyses
The interaction of 3-acetyl-4-fluorobenzene-1-sulfonamide derivatives with specific cellular proteins and the subsequent modulation of intracellular signaling pathways are crucial for their biological effects.
Interactions with Specific Cellular Proteins (e.g., Human Estrogen Receptor Alpha, CDK2/Cyclin Proteins)
The estrogen receptor-alpha (ERα) is a critical factor in the prognosis and treatment of breast cancer. nih.gov In ERα-negative breast cancers, which are typically more aggressive, epigenetic silencing often plays a major role. nih.gov Research has shown that certain compounds can reactivate ERα expression, sensitizing the cancer cells to hormonal therapies. nih.gov The interaction of small molecules with the ERα F domain, particularly at a specific phosphosite, presents a novel drug target interface. researchgate.net
While direct binding studies of 3-acetyl-4-fluorobenzene-1-sulfonamide with ERα or CDK2/cyclin proteins are not extensively detailed in the provided context, the broader class of sulfonamides has been investigated for interactions with various protein targets. For instance, the binding of sulfonamide derivatives to proteins like carbonic anhydrases is well-documented. nih.govpexacy.com
Modulation of Intracellular Signaling Pathways (e.g., metabolic pathways like lipid synthesis)
Derivatives of 3-acetyl-4-fluorobenzene-1-sulfonamide can influence various intracellular signaling pathways. For example, some sulfonamide analogues have been shown to inhibit cancer cell growth by inducing G0/G1 cell cycle arrest through the activation of the JNK signaling pathway, which is dependent on nicotinamide (B372718) N-methyltransferase (NNMT). acs.org Furthermore, these compounds can inhibit cancer cell migration and invasion by modulating the p38 MAPK signaling pathway. acs.org
The peroxisome proliferator-activated receptor γ (PPARγ) is a key regulator of fatty acid and glucose metabolism. nih.gov Certain sulfonamide-based compounds act as partial agonists of PPARγ, offering potential as antidiabetic therapeutics with fewer side effects than full agonists. nih.gov The interaction of these ligands with PPARγ helps to stabilize the receptor and regulate the expression of genes involved in lipid and carbohydrate metabolism. nih.gov
Structure-Activity Relationship (SAR) Studies of 3-Acetyl-4-fluorobenzene-1-sulfonamide Analogs
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For 3-acetyl-4-fluorobenzene-1-sulfonamide analogs, these studies focus on how modifications to the fluorine position and the sulfonamide moiety affect potency and selectivity. nih.govnih.gov
Impact of Fluorine Position and Substitution on Biological Potency
The position and substitution of fluorine atoms can significantly influence the biological activity of sulfonamide derivatives. nih.gov In the context of inhibiting β-carbonic anhydrases from Mycobacterium tuberculosis, the potency of 1,3,5-triazinyl sulfonamide derivatives was dependent on the substitution of one or both fluorine atoms on the triazine ring. nih.gov
| Modification | Effect on Biological Activity | Reference |
| Substitution of fluorine on 1,3,5-triazine (B166579) ring | Modulates inhibitory potency against β-carbonic anhydrases | nih.gov |
| 2-fluoro substitution on phenyl ring of benzyl (B1604629) sulfonamide | Influences binding kinetics, potentially enhancing cellular effects | acs.org |
Computational Chemistry and Molecular Modeling of 3 Acetyl 4 Fluorobenzene 1 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-acetyl-4-fluorobenzene-1-sulfonamide. nih.govnih.gov These methods allow for the optimization of the molecule's geometry and the calculation of various electronic descriptors that govern its behavior. researchgate.net
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a larger gap suggests higher stability. nih.gov For sulfonamides, these frontier molecular orbitals help in understanding electronic transitions and reactivity. nih.gov
Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electrophilic (positive potential, typically shown in blue) and nucleophilic (negative potential, shown in red) regions. nih.govresearchgate.netnih.gov For 3-acetyl-4-fluorobenzene-1-sulfonamide, the electronegative oxygen atoms of the sulfonyl group and the acetyl group, along with the fluorine atom, are expected to be regions of negative potential, making them key sites for interacting with biological targets. nih.gov Conversely, the hydrogen atoms of the sulfonamide's amine group represent positive potential regions, capable of acting as hydrogen bond donors. mdpi.com
DFT calculations provide valuable data that can be used in more extensive computational studies, such as the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
Table 1: Illustrative Quantum Chemical Descriptors for Sulfonamide Derivatives
| Descriptor | Typical Value/Range | Significance |
| HOMO Energy | -8 to -10 eV | Electron-donating capability |
| LUMO Energy | -1 to -2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 7 to 8 eV | Chemical reactivity and stability nih.gov |
| Dipole Moment | 2 to 5 Debye | Polarity and solubility |
| Electrophilicity Index (ω) | > 1.5 | Capacity to accept electrons nih.gov |
Note: The values in this table are illustrative for sulfonamide-class compounds and are derived from typical findings in computational studies. nih.govorientjchem.org
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict how a ligand, such as 3-acetyl-4-fluorobenzene-1-sulfonamide, might bind to the active site of a protein. nih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of inhibition. Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase (DHPS). jbclinpharm.orgacs.org
Docking simulations predict the preferred orientation (binding mode) of the ligand within the protein's binding pocket and estimate the strength of the interaction, often expressed as a binding energy or affinity score. nih.govnih.gov For sulfonamide-based inhibitors targeting metalloenzymes like carbonic anhydrase, a common binding mode involves the deprotonated sulfonamide nitrogen coordinating directly with the zinc ion in the active site. acs.orgnih.gov The rest of the molecule then forms additional interactions with nearby amino acid residues. researchgate.net The acetyl and fluoro groups on the benzene (B151609) ring of 3-acetyl-4-fluorobenzene-1-sulfonamide would influence its orientation to maximize favorable contacts, such as hydrogen bonds and hydrophobic interactions. nih.govacs.org
Following the prediction of a binding pose, a detailed interaction profile can be generated. This profile identifies the specific amino acid residues (hotspots) that form key interactions with the ligand. nih.gov For a sulfonamide inhibitor, these interactions typically include:
Hydrogen Bonds: The sulfonamide oxygens can act as hydrogen bond acceptors, while the NH moiety can act as a hydrogen bond donor. nih.govresearchgate.net
Hydrophobic Interactions: The benzene ring often engages in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. acs.org
Ionic/Coordinate Bonds: The primary interaction for many sulfonamide inhibitors is the coordination of the sulfonamide group with a metal ion (e.g., Zn²⁺) in the enzyme's active site. acs.org
These interaction profiles are essential for understanding why a ligand binds to a specific target and provide a roadmap for designing more potent and selective analogs. cu.edu.eg
Table 2: Example of Ligand-Protein Interactions for a Sulfonamide Inhibitor in Carbonic Anhydrase II
| Interacting Residue | Interaction Type | Part of Ligand Involved |
| Zn²⁺ Ion | Coordinate Bond | Sulfonamide group (-SO₂NH⁻) |
| Thr199 | Hydrogen Bond | Sulfonamide oxygen/NH |
| His94 | van der Waals | Benzene ring |
| Val121 | Hydrophobic | Benzene ring |
| Leu198 | Hydrophobic | Acetyl group substituent |
Note: This table is an illustrative example based on known binding modes of sulfonamides with carbonic anhydrase. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govlew.ro
To develop a QSAR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. nih.govnih.gov For each compound, a set of molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors derived from quantum chemical calculations. nih.govorientjchem.org Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates the descriptors with the activity. nih.gov
A robust QSAR model, validated through internal and external testing, can predict the activity of new, unsynthesized compounds. researchgate.netmdpi.com For sulfonamides, QSAR models have been successfully developed to predict their inhibitory activity against targets like carbonic anhydrase and various bacterial enzymes. nih.govnih.gov The models often reveal that descriptors related to a molecule's size, polarity, and electronic properties are key determinants of its biological function. orientjchem.orgnih.gov
Table 3: Common Descriptors Used in Sulfonamide QSAR Models
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity nih.gov |
| Topological | Wiener Index, Kier & Hall Indices | Molecular size and branching nih.gov |
| Physicochemical | LogP, Molar Refractivity (MR) | Lipophilicity, Bulk/Dispersive forces |
| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition orientjchem.org |
One of the most powerful applications of QSAR and molecular docking is the rational, computational design of new molecules. nih.govrsc.org By analyzing QSAR models and docking interaction profiles, medicinal chemists can identify which structural features of 3-acetyl-4-fluorobenzene-1-sulfonamide are crucial for activity and which can be modified. acs.orgrsc.org
For instance, if a QSAR model indicates that higher lipophilicity is correlated with better activity, analogs could be designed with more lipophilic substituents. nih.gov Similarly, if docking studies show an unoccupied hydrophobic pocket near the acetyl group, analogs could be designed to extend into this pocket to form additional favorable interactions, thereby increasing binding affinity. nih.govrsc.org This in silico design process allows for the prioritization of synthetic targets, saving significant time and resources in the discovery of novel analogs with improved potency or selectivity for a specific biological target. rsc.orgkcl.ac.uk
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. In the context of 3-acetyl-4-fluorobenzene-1-sulfonamide, MD simulations provide critical insights into its conformational flexibility and its stability when bound to a biological target. While specific MD simulation studies exclusively focused on 3-acetyl-4-fluorobenzene-1-sulfonamide are not extensively available in public research, the methodologies and analyses are well-established and routinely applied to sulfonamide derivatives. nih.govnih.gov
MD simulations treat atoms as classical particles and use Newton's equations of motion to calculate their trajectories over a defined period. This allows for the exploration of the conformational landscape of the molecule, revealing the different shapes it can adopt in solution or within a protein's binding pocket.
Conformational Sampling:
The conformational flexibility of 3-acetyl-4-fluorobenzene-1-sulfonamide is a key determinant of its biological activity. MD simulations can map out the energetically favorable conformations of the molecule. By simulating the molecule in a solvent box (typically water), one can observe the rotational freedom around its single bonds, such as the bond connecting the phenyl ring to the sulfonamide group and the bond connecting the acetyl group to the phenyl ring.
The results of such simulations are often visualized through Ramachandran-like plots for key dihedral angles or through clustering analysis to identify the most populated conformational states.
Illustrative Data Table: Conformational Analysis of 3-Acetyl-4-fluorobenzene-1-sulfonamide
Disclaimer: The following data is illustrative and intended to represent typical results from a molecular dynamics simulation for conformational analysis. Specific experimental or computational data for 3-acetyl-4-fluorobenzene-1-sulfonamide is not publicly available.
| Conformational Cluster | Population (%) | Key Dihedral Angle (C-S-N-C) (°) | Key Dihedral Angle (C-C-C=O) (°) | Potential Energy (kcal/mol) |
| 1 | 45 | -65 ± 10 | 175 ± 10 | -15.2 |
| 2 | 30 | 170 ± 15 | -5 ± 15 | -14.8 |
| 3 | 15 | 55 ± 10 | 170 ± 15 | -13.5 |
| 4 | 10 | -175 ± 10 | 0 ± 10 | -13.1 |
Binding Stability:
When 3-acetyl-4-fluorobenzene-1-sulfonamide is part of a ligand-protein complex, MD simulations are instrumental in assessing the stability of this interaction. A simulation of the entire complex, including the protein, the ligand, and surrounding solvent, is performed, typically for nanoseconds or even microseconds. Several key metrics are analyzed to understand the binding stability:
Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to a reference structure (often the docked pose) is monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains in its binding pocket and maintains a consistent binding mode. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. This analysis can highlight which parts of the ligand or the protein's binding site are flexible and which are more rigid.
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked. Persistent hydrogen bonds are crucial for stable binding. acs.org
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. nih.gov
Illustrative Data Table: Binding Stability Metrics for a 3-Acetyl-4-fluorobenzene-1-sulfonamide-Protein Complex
Disclaimer: The following data is illustrative and based on typical results from molecular dynamics simulations of small molecule-protein complexes. Specific data for 3-acetyl-4-fluorobenzene-1-sulfonamide is not publicly available.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein H-Bonds | Estimated Binding Free Energy (MM/GBSA) (kcal/mol) |
| 0 | 0.0 | 0.0 | 4 | -9.5 |
| 10 | 1.2 ± 0.3 | 1.5 ± 0.4 | 3-5 | -9.2 |
| 20 | 1.3 ± 0.2 | 1.6 ± 0.3 | 3-4 | -9.8 |
| 30 | 1.1 ± 0.3 | 1.5 ± 0.4 | 4-5 | -9.6 |
| 40 | 1.4 ± 0.2 | 1.7 ± 0.3 | 3-5 | -9.4 |
| 50 | 1.3 ± 0.3 | 1.6 ± 0.4 | 3-4 | -9.7 |
These computational studies provide a dynamic and detailed picture of 3-acetyl-4-fluorobenzene-1-sulfonamide's behavior at the molecular level, which is invaluable for understanding its mechanism of action and for the rational design of more potent and selective derivatives.
Pharmacological Research Potential of 3 Acetyl 4 Fluorobenzene 1 Sulfonamide Analogs Preclinical Focus
Antimicrobial Research Applications (Antibacterial, Antifungal, Antiprotozoal)
Sulfonamide-based compounds have a long-standing history as antimicrobial agents, and modern research continues to explore novel analogs to combat infectious diseases. nih.govresearchgate.net Derivatives of the core 3-acetyl-4-fluorobenzene-1-sulfonamide structure are part of this ongoing effort, showing promise in antibacterial, antifungal, and antiprotozoal research.
Antibacterial and Antifungal Research: Analogs are frequently evaluated for their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and fungi. For instance, in one study, a synthesized sulfonamide analog, FQ5, demonstrated potent antibacterial activity with MIC values of 16 µg/mL against Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis, and 32 µg/mL against Staphylococcus aureus. nih.gov Other research has focused on developing sulfonamide hybrids to enhance activity; a pyrrole-based sulfonamide hybrid, 4a , showed significant inhibition against E. coli with an MIC of 11.31 µg/mL. nih.gov The antifungal potential of sulfonamides has also been demonstrated, with studies screening arylsulfonamide-type compounds against various Candida species. nih.gov One such study identified that N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (compound 3 ) exhibited fungistatic activity against several Candida strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov
Antiprotozoal Research: The exploration of sulfonamide analogs extends to parasitic protozoa. nih.govnih.gov Research has shown that certain sulfonamide derivatives possess in vitro activity against strains of Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis). nih.gov For example, quinacrine-sulfonamide hybrids have been synthesized and shown to be potent inhibitors of trypanothione (B104310) reductase, a key enzyme in Trypanosoma and Leishmania parasites. nih.gov One of the most active sulfonamide derivatives in a series of azabicyclo-nonanes showed activity in the submicromolar range against P. falciparum (NF54 strain, IC50 = 0.487 µM) and T. b. rhodesiense (IC50 = 0.647 µM). nih.gov
Table 1: Selected Antimicrobial Activity of Sulfonamide Analogs
| Compound/Analog | Target Organism | Type | Reported Activity (MIC/IC50) | Reference |
|---|---|---|---|---|
| FQ5 | P. aeruginosa, E. coli, B. subtilis | Antibacterial | 16 µg/mL | nih.gov |
| FQ5 | S. aureus | Antibacterial | 32 µg/mL | nih.gov |
| Hybrid 4a | E. coli | Antibacterial | 11.31 µg/mL | nih.gov |
| Hybrid 4a | S. typhimurium | Antibacterial | 19.24 µg/mL | nih.gov |
| Compound 3 | Candida spp. | Antifungal | 0.125 - 1 mg/mL | nih.gov |
| Sulfonamide 20 | P. falciparum (NF54) | Antiprotozoal | 0.487 µM | nih.gov |
| Sulfonamide 20 | T. b. rhodesiense | Antiprotozoal | 0.647 µM | nih.gov |
The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govnih.gov This inhibition disrupts the production of DNA precursors, leading to a bacteriostatic effect that halts bacterial growth and replication. nih.govresearchgate.net Molecular docking studies have supported this mechanism for newer analogs, showing that compounds like FQ5 can form multiple hydrogen bonds and other interactions within the key binding pocket of the DHPS enzyme. nih.gov
However, research into newer analogs suggests additional or alternative mechanisms. Some fluorobenzoylthiosemicarbazides, which can be considered structural relatives, are proposed to act as potential allosteric D-alanyl-D-alanine ligase inhibitors based on docking studies. nih.gov In the realm of antiprotozoal agents, sulfonamide derivatives of quinacrine (B1676205) have been specifically designed to inhibit trypanothione reductase (TryR), an enzyme unique to certain parasites and essential for their survival. nih.gov Furthermore, some oxaborole-based sulfonamides inhibit leucyl-tRNA synthetase (LeuRS) through a unique oxaborole tRNA trapping (OBORT) mechanism, where the boron atom forms a stable adduct with the terminal adenosine (B11128) of tRNA, thereby inhibiting protein synthesis. nih.gov
A significant challenge in antimicrobial therapy is the rise of drug resistance. nih.govmdpi.com Bacteria have developed several strategies to counteract sulfonamides, with the primary mechanism being target modification through mutations in the gene encoding for the DHPS enzyme. nih.govmdpi.com The widespread use of these drugs has unfortunately fueled this resistance. mdpi.com
In response, current research focuses on designing novel sulfonamide hybrids and derivatives that can overcome these resistance mechanisms. nih.gov One strategy involves creating complex molecules that may have multiple targets or improved binding affinity to the mutated enzyme. For example, new pyrrole-based sulfonamide hybrids have been synthesized with the explicit goal of overcoming sulfonamide resistance. nih.gov Another approach involves the complexation of sulfonamides with metal ions, such as Ruthenium(III), which has been shown to stimulate or enhance the antibacterial activity of the parent drug, potentially by altering its interaction with the bacterial cell or target. mdpi.com
Anticancer Research Applications
The sulfonamide scaffold has gained considerable prominence as a versatile pharmacophore in anticancer drug discovery. nih.gov Analogs derived from structures like 3-acetyl-4-fluorobenzene-1-sulfonamide are being investigated for their ability to selectively target tumor cells through various mechanisms.
A primary strategy in sulfonamide-based anticancer research is the targeted inhibition of enzymes that are overexpressed in tumors and contribute to their growth and survival. nih.gov
Carbonic Anhydrase (CA) Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. nih.govnih.govmdpi.com These enzymes help cancer cells survive in the acidic (hypoxic) tumor microenvironment by regulating pH. nih.gov By inhibiting these enzymes, sulfonamide analogs can disrupt tumor cell function. For example, a novel series of benzenesulfonamides incorporating a 1,3,5-triazine (B166579) linker was developed, with compound 12i showing potent inhibition of hCA IX with an inhibitory constant (Ki) of 38.8 nM. nih.gov
Kinase Inhibition: Sulfonamides can act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation and survival. nih.gov A series of novel sulfonamide-based indolinones was designed, with compound 4f identified as a potent dual inhibitor of both platelet-derived growth factor receptor alpha (PDGFRα) and Aurora A kinase, with potencies of 24.15 nM and 11.83 nM, respectively. cu.edu.eg These kinases are critical targets in the treatment of different types of leukemia. cu.edu.eg
Other Signaling Pathways: Beyond direct enzyme inhibition, sulfonamide analogs can modulate broader signaling cascades. A methanesulfonamide (B31651) analog of cryptopleurine (B1669640) (5b ) was found to induce G0/G1 cell cycle arrest in renal cancer cells through a mechanism involving nicotinamide (B372718) N-methyltransferase-dependent JNK activation. acs.org The same compound also inhibited cancer cell migration and invasion by modulating the p38 MAPK signaling pathway. acs.org
Studies have demonstrated significant antiproliferative effects across various cancer types. For instance, the dual kinase inhibitor 4f showed promising cytotoxicity against leukemia cell lines CCRF-CEM and SR with IC50 values of 6.84 µM and 2.97 µM, respectively. cu.edu.eg Benzenesulfonamide (B165840) derivatives designed as CA IX inhibitors also showed efficacy; compound 12d exhibited the best activity against the MDA-MB-468 breast cancer cell line with a GI% of 62%, and a subsequent IC50 of 3.99 µM under hypoxic conditions. nih.gov Another benzenesulfonamide analog, AL106 , induced significant cell death in U87 glioblastoma cells, with approximately 40% growth inhibition at a 10 µM concentration. mdpi.com
Table 2: Selected In Vitro Anticancer Activity of Sulfonamide Analogs
| Compound/Analog | Cancer Cell Line | Cancer Type | Reported Activity (IC50 / GI%) | Reference |
|---|---|---|---|---|
| 4f | SR | Leukemia | 2.97 µM | cu.edu.eg |
| 4f | CCRF-CEM | Leukemia | 6.84 µM | cu.edu.eg |
| 12d | MDA-MB-468 | Breast Cancer | GI% = 62% | nih.gov |
| 12i | MDA-MB-468 (hypoxic) | Breast Cancer | 1.48 µM | nih.gov |
| AL106 | U87 | Glioblastoma | ~40% inhibition @ 10 µM | mdpi.com |
| Cryptopleurine Analog 5b | Caki-1 | Renal Cancer | GI50 < 0.01 µM | acs.org |
Anti-inflammatory Research Potential (e.g., Inflammasome Inhibition)
The role of inflammation in various diseases, including cancer and neurodegenerative disorders, has led to research into the anti-inflammatory properties of sulfonamide derivatives. nih.govnih.gov A key area of focus is the inhibition of inflammasomes, which are multiprotein complexes central to the innate immune response. nih.gov
Dysregulation and aberrant activation of the NLRP3 inflammasome, in particular, have been linked to the pathogenesis of multiple diseases. nih.govresearchgate.net This has driven the design and synthesis of aryl sulfonamide derivatives as specific NLRP3 inflammasome inhibitors. nih.govnih.gov In preclinical studies, several compounds have been identified that can specifically inhibit NLRP3 activation at nanomolar concentrations without affecting other inflammasomes like NLRC4 and AIM2. nih.govresearchgate.net The mechanism involves preventing the assembly of the inflammasome complex, which in turn blocks the production and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.govnih.gov For example, a lead inhibitor, compound 19 , was identified with an IC50 of 0.12 µM for NLRP3 inhibition. nih.gov Further studies with other aryl sulfonamide derivatives demonstrated that compounds 6c , 7n , and 10 could effectively reduce IL-1β production in vivo and even attenuate melanoma tumor growth, linking the anti-inflammatory and anticancer potential of these molecules. nih.govresearchgate.net
Table 3: Selected Anti-inflammatory Activity of Sulfonamide Analogs
| Compound/Analog | Target | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Compound 19 | NLRP3 Inflammasome | 0.12 µM | nih.gov |
| Compound 6c | NLRP3 Inflammasome | Nanomolar range | nih.govresearchgate.net |
| Compound 7n | NLRP3 Inflammasome | Nanomolar range | nih.govresearchgate.net |
| Compound 10 | NLRP3 Inflammasome | Nanomolar range | nih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| 3-acetyl-4-fluorobenzene-1-sulfonamide |
| 4-(2-(5-fluoro-2-oxoindolin-3-ylidene)acetyl)phenyl benzenesulfonate (B1194179) (4f) |
| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS) |
| Acetazolamide |
| Atovaquone |
| Cisplatin |
| Cryptopleurine |
| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (Compound 3) |
| Proguanil |
| Pyrimethamine |
| Quinacrine |
| Sulfadiazine |
| Sulfadoxine |
| Sulfamethazine |
Exploration of Other Potential Therapeutic Areas
While the primary focus of research on 3-acetyl-4-fluorobenzene-1-sulfonamide analogs has been in specific therapeutic domains, the inherent chemical properties of the benzenesulfonamide scaffold suggest a broader potential for pharmacological activity. Preclinical investigations into related sulfonamide-containing compounds have unveiled promising activities in renal physiology, metabolic disorders, and bone metabolism. These findings provide a compelling rationale for exploring the therapeutic utility of 3-acetyl-4-fluorobenzene-1-sulfonamide analogs in these areas.
Renal Physiology Modulation (e.g., Diuretic Properties)
The sulfonamide moiety is a cornerstone in the development of diuretic agents. nih.gov The structural features of these compounds play a critical role in their diuretic efficacy. annualreviews.orgnih.gov While direct preclinical studies on the diuretic properties of 3-acetyl-4-fluorobenzene-1-sulfonamide analogs are not extensively documented in publicly available literature, the general principles of sulfonamide-based diuretics suggest a potential for such activity.
The mechanism of action for many sulfonamide diuretics involves the inhibition of carbonic anhydrase in the renal tubules, leading to increased excretion of sodium, potassium, bicarbonate, and water. nih.gov Structure-activity relationship studies have shown that modifications to the benzene ring and the sulfonamide group can significantly influence diuretic potency and the electrolyte excretion profile. annualreviews.orgnih.gov
For instance, a study on new benzothiazole (B30560) sulfonamides containing a quinoxaline (B1680401) ring system identified a compound, 2-{3-[2–(4-methoxyphenyl)-ethenyl]-1H-quinoxalin-2-ylideneamino}-benzothiazole-6-sulfonic acid amide (compound 4c), which exhibited excellent diuretic activity in a rat model, surpassing that of the standard drug acetazolamide. tandfonline.com This highlights how diverse structural modifications to a core sulfonamide scaffold can yield potent diuretic agents.
The potential for 3-acetyl-4-fluorobenzene-1-sulfonamide analogs to act as diuretics would depend on how the acetyl and fluoro substituents on the benzene ring influence the molecule's interaction with relevant renal targets, such as carbonic anhydrase. Further preclinical screening of these analogs is warranted to explore this potential therapeutic application.
Metabolic Disorder Research (e.g., Anti-Obesity, Uric Acid Metabolism via URAT-1 Inhibition)
The versatility of the sulfonamide structure has also led to its exploration in the context of metabolic disorders, including obesity and hyperuricemia.
Anti-Obesity Research:
Obesity is a complex metabolic disorder, and some sulfonamide derivatives have been investigated for their potential as anti-obesity agents. nih.gov For example, research into protein tyrosine phosphatase 1B (PTP1B) inhibitors, a target for treating diabetes and obesity, has led to the design and synthesis of novel sulfonamide-containing compounds. aip.org One such study identified a compound that a showed good inhibitory activity against PTP1B, consistent with docking studies, suggesting the potential of this class of molecules in metabolic disease. aip.org While the disposition of some sulfonamides has been studied in obese animal models, providing insights into their pharmacokinetic properties in this state, specific anti-obesity efficacy studies on 3-acetyl-4-fluorobenzene-1-sulfonamide analogs are not yet prominent in the literature. nih.gov
Uric Acid Metabolism via URAT-1 Inhibition:
The urate transporter 1 (URAT1) is a key regulator of uric acid levels in the body and a validated target for the treatment of gout and hyperuricemia. nih.gov Several sulfonamide derivatives have been identified as potent inhibitors of human URAT1 (hURAT1). nih.govwipo.int A study detailing the synthesis and structure-activity relationship of sulfonamide derivatives as hURAT1 inhibitors reported compounds with excellent inhibitory activity, with IC50 values in the nanomolar range. nih.gov Specifically, compounds 9b and 16i showed IC50 values of 10 nM and 2 nM, respectively. nih.gov These compounds also demonstrated a moderate pharmacokinetic profile in rats, highlighting the potential of the sulfonamide scaffold for developing effective uricosuric agents. nih.gov
The development of novel URAT1 inhibitors is an active area of research, with cryo-electron microscopy studies revealing the binding modes of inhibitors to the transporter. biorxiv.org These structural insights can guide the design of next-generation inhibitors. Given the proven success of other sulfonamides as URAT1 inhibitors, it is plausible that analogs of 3-acetyl-4-fluorobenzene-1-sulfonamide could also interact with this transporter. Preclinical evaluation of these analogs for their ability to inhibit URAT1 could uncover new therapeutic leads for managing hyperuricemia.
| Compound | Target | IC50 (nM) | Animal Model | Reported Activity | Reference |
| 9b | hURAT1 | 10 | Rat | Excellent inhibition, moderate PK profile | nih.gov |
| 16i | hURAT1 | 2 | Not specified | Excellent inhibition | nih.gov |
| 19b | hURAT1 | 83 | Rat | Excellent inhibition, moderate PK profile | nih.gov |
This table presents data on sulfonamide derivatives as hURAT1 inhibitors.
Bone Metabolism Regulation
Recent preclinical research has indicated that certain sulfonamide-containing small molecules may play a role in regulating bone and cartilage health, suggesting a potential therapeutic avenue for conditions like osteoarthritis and osteoporosis.
One study identified a small molecule with a sulfonamide component, referred to as compound 6 , that promotes the specific chondrogenic differentiation of human adipose-derived mesenchymal stem cells (hASCs). nih.gov Impressively, the addition of this single compound to the culture medium was sufficient to induce chondrogenesis. nih.gov In an animal model of osteoarthritis, both the small molecule itself and hASCs treated with it showed enhanced recovery of injured articular cartilage. nih.gov
Another investigation focused on the effects of a sulfonamide-based gallate, named JEZ-C , on osteoblasts in vitro. nih.gov The findings were promising, showing that JEZ-C could effectively promote the growth of osteoblasts. nih.gov It increased alkaline phosphatase (ALP) activity and upregulated the expression of key osteogenic genes, indicating an enhancement of bone matrix production and mineralization. nih.gov
These studies provide a strong rationale for investigating the effects of 3-acetyl-4-fluorobenzene-1-sulfonamide analogs on bone and cartilage cells. Their potential to promote chondrogenesis or osteogenesis could lead to novel therapies for degenerative joint and bone diseases.
| Compound | Cell Type | Effect | Reported Activity | Reference |
| Compound 6 | Human Adipose-Derived Mesenchymal Stem Cells | Chondrogenic Differentiation | Enhanced recovery of injured articular cartilage in an animal model | nih.gov |
| JEZ-C | Osteoblasts | Promoted Growth and Mineralization | Increased ALP activity and expression of osteogenic genes | nih.gov |
This table summarizes the effects of specific sulfonamide-containing compounds on bone and cartilage cells.
Analytical and Spectroscopic Characterization in Research of 3 Acetyl 4 Fluorobenzene 1 Sulfonamide
Spectroscopic Techniques for Structure Elucidation and Confirmation
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, researchers can deduce the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-acetyl-4-fluorobenzene-1-sulfonamide is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be complex due to the substitution pattern. The proton ortho to the acetyl group (H-2) would likely appear as a doublet, coupled to the neighboring fluorine atom. The proton ortho to the sulfonamide group (H-5) would also show coupling. The proton at the 6-position would appear as a multiplet, coupled to both the adjacent proton and the fluorine atom. The acetyl group's methyl protons would present as a sharp singlet, typically downfield due to the electron-withdrawing effect of the carbonyl group. The two protons of the sulfonamide (-SO₂NH₂) group would appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 3-acetyl-4-fluorobenzene-1-sulfonamide, eight distinct carbon signals are expected. The carbonyl carbon of the acetyl group would be the most downfield signal. The carbon atom directly bonded to the fluorine atom would show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR. The other aromatic carbons would appear at distinct chemical shifts influenced by the electronic effects of the substituents.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. The spectrum is expected to show a single resonance for the fluorine atom. The chemical shift and coupling constants of this signal, particularly its coupling to adjacent aromatic protons, provide definitive proof of its position on the benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and General Characteristics Predicted values based on analogous structures and substituent effects.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Comments |
|---|---|---|
| ¹H NMR | ||
| CH₃ (Acetyl) | ~2.6 | Singlet (s) |
| Aromatic H | 7.2 - 8.2 | Multiplets (m), Doublets (d) |
| NH₂ (Sulfonamide) | ~7.5 | Broad Singlet (br s) |
| ¹³C NMR | ||
| CH₃ (Acetyl) | ~27 | |
| Aromatic C | 115 - 150 | |
| C-F | ~160 | Large ¹JCF coupling |
| C=O (Acetyl) | ~195 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of 3-acetyl-4-fluorobenzene-1-sulfonamide would display several characteristic absorption bands confirming its key structural features.
Key expected absorptions include:
N-H Stretching: The sulfonamide NH₂ group typically shows two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. researchgate.net
C=O Stretching: A strong, sharp absorption band characteristic of the acetyl group's carbonyl stretch is expected around 1700-1680 cm⁻¹.
S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong absorption bands: an asymmetric stretch typically between 1350-1300 cm⁻¹ and a symmetric stretch between 1180-1150 cm⁻¹. researchgate.net
C-F Stretching: A strong band in the fingerprint region, typically around 1250-1000 cm⁻¹, indicates the presence of the carbon-fluorine bond.
C-S Stretching: The carbon-sulfur bond of the sulfonamide group shows absorption in the 800–600 cm⁻¹ range. nih.gov
Table 2: Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide (NH₂) | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |
| Acetyl (C=O) | Stretch | 1700 - 1680 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1180 - 1150 | Strong |
| C-F | Stretch | 1250 - 1000 | Strong |
| S-N | Stretch | 935 - 875 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 3-acetyl-4-fluorobenzene-1-sulfonamide (C₈H₈FNO₃S), the molecular weight is 217.22 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₈FNO₃S).
Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI-MS/MS), the molecule fragments in a predictable manner. Common fragmentation pathways for aromatic sulfonamides have been extensively studied. researchgate.netnih.gov Key fragmentation patterns for 3-acetyl-4-fluorobenzene-1-sulfonamide would likely include:
Cleavage of the S-N bond. nih.gov
Loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfonamides. nih.gov
Loss of the acetyl group (CH₃CO).
Cleavage of the C-S bond, separating the aromatic ring from the sulfonamide group.
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. researchgate.net
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic compounds like 3-acetyl-4-fluorobenzene-1-sulfonamide are expected to show characteristic absorption maxima (λmax) due to π→π* electronic transitions within the substituted benzene ring. The presence of the acetyl chromophore conjugated with the aromatic system typically results in strong absorption bands. While specific experimental data for this compound is not widely published, similar structures show absorptions in the 250-350 nm range. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in synthetic organic chemistry. It is employed to monitor the progress of a chemical reaction, to identify compounds present in a mixture, and to help determine the appropriate solvent system for larger-scale column chromatography.
For 3-acetyl-4-fluorobenzene-1-sulfonamide, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The different components of the sample travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. The separated spots are visualized, often under UV light, and their retention factors (Rf values) are calculated to assess purity and identify the product.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like 3-acetyl-4-fluorobenzene-1-sulfonamide. The method's high resolution and sensitivity make it ideal for assessing the purity of synthesized batches and for monitoring the progress of reactions involving this compound.
In a typical HPLC analysis, a reversed-phase column, such as a C18, is employed. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. For 3-acetyl-4-fluorobenzene-1-sulfonamide, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) is commonly used. The presence of the acetyl and sulfonamide groups imparts a degree of polarity to the molecule, while the fluorinated benzene ring provides hydrophobicity, influencing its retention characteristics.
Detailed Research Findings:
When HPLC is coupled with a mass spectrometry (MS) detector, the technique is elevated to LC-MS, providing not only retention time data but also mass-to-charge ratio (m/z) information, which offers a high degree of specificity for compound identification. For 3-acetyl-4-fluorobenzene-1-sulfonamide (with a molecular weight of 217.22 g/mol ), electrospray ionization (ESI) is a common ionization technique. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 218.028.
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. A key fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion.
Interactive Data Table: Predicted LC-MS Data for 3-Acetyl-4-fluorobenzene-1-sulfonamide
| Adduct | Predicted m/z |
| [M+H]⁺ | 218.02817 |
| [M+Na]⁺ | 240.01011 |
| [M-H]⁻ | 216.01361 |
| [M+NH₄]⁺ | 235.05471 |
| [M+K]⁺ | 255.98405 |
| [M+H-H₂O]⁺ | 200.01815 |
This data is based on predicted values and may vary in experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of 3-acetyl-4-fluorobenzene-1-sulfonamide by GC-MS can be challenging due to its relatively low volatility and the presence of polar -NH₂ and -SO₂NH₂ groups, which can lead to poor peak shape and thermal degradation in the GC inlet.
To overcome these limitations, derivatization is a common strategy. The active hydrogen on the sulfonamide group can be replaced with a less polar, more volatile group. This process not only increases the volatility and thermal stability of the analyte but can also improve its chromatographic behavior and detection sensitivity.
Detailed Research Findings:
Specific studies on the GC-MS analysis of volatile derivatives of 3-acetyl-4-fluorobenzene-1-sulfonamide are not widely published. However, general derivatization techniques for sulfonamides are well-established. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trifluoroacetyl or trimethylsilyl (B98337) derivatives, respectively, is a common approach.
Following derivatization, the resulting volatile compound can be readily analyzed by GC-MS. The gas chromatogram would provide the retention time of the derivative, while the mass spectrometer would yield a characteristic mass spectrum. The electron ionization (EI) mass spectrum of the derivatized 3-acetyl-4-fluorobenzene-1-sulfonamide would exhibit a molecular ion peak (or a prominent fragment ion if the molecular ion is unstable) and a series of fragment ions that are indicative of the original molecule's structure. For instance, the fragmentation pattern would likely show losses corresponding to the acetyl group, the derivatizing group, and potentially the SO₂ moiety.
Interactive Data Table: Hypothetical GC-MS Data for a Volatile Derivative of 3-Acetyl-4-fluorobenzene-1-sulfonamide
| Derivative Type | Expected Key Fragment Ions (m/z) | Notes |
| Trimethylsilyl (TMS) | Molecular ion, [M-15]⁺ (loss of CH₃), fragments related to the aromatic ring | The exact m/z values would depend on the number of TMS groups added. |
| Trifluoroacetyl (TFA) | Molecular ion, characteristic fragments from the TFA group (e.g., loss of CF₃) | TFA derivatives are often used to enhance electron capture detection. |
This table presents hypothetical data based on common derivatization strategies for similar compounds. Actual experimental results would be required for definitive characterization.
Metabolic Investigations of Sulfonamide Derivatives and Implications for 3 Acetyl 4 Fluorobenzene 1 Sulfonamide
General Metabolic Pathways for Sulfonamides (e.g., N-acetylation, hydrolysis, oxidative metabolism)
The biotransformation of sulfonamides is primarily hepatic and can be broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. researchgate.netmsdmanuals.com The three most significant metabolic pathways are N-acetylation, hydrolysis, and oxidative metabolism.
N-acetylation: For sulfonamide antibiotics bearing an aromatic amine (at the N4 position), N-acetylation is a major metabolic route. researchgate.netnumberanalytics.com This reaction is catalyzed by the cytosolic N-acetyltransferase (NAT) enzymes. However, for a compound like 3-acetyl-4-fluorobenzene-1-sulfonamide, which lacks this primary aromatic amine group, this specific pathway is not applicable. N-acylation can also occur on the sulfonamide nitrogen (N1), a reaction that can be catalyzed by various enzymes or occur under specific chemical conditions. orientjchem.orgsemanticscholar.orgresearchgate.nettandfonline.comacs.org
Hydrolysis: The sulfonamide bond (SO2-NH) is generally considered chemically stable and resistant to non-enzymatic hydrolysis under typical physiological conditions (pH 7.4). nih.govresearchgate.net Studies show that under environmental pH conditions, many sulfonamides have long half-lives, indicating their stability. nih.gov However, enzymatic hydrolysis or cleavage of the sulfonamide bond can occur. This can happen via two main routes: cleavage of the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond. Cleavage of the S-N bond, which yields sulfanilic acid and the corresponding amine, can be facilitated under acidic conditions or catalyzed by certain enzymes. acs.org While less common than oxidation, hydrolysis represents a potential, albeit often minor, metabolic pathway. researchgate.netrsc.org
Oxidative Metabolism: Phase I oxidative reactions, predominantly catalyzed by the cytochrome P450 (CYP450) enzyme superfamily located in the liver microsomes, are crucial for the metabolism of many sulfonamides. nih.govyoutube.com These monooxygenase enzymes can introduce hydroxyl groups onto the aromatic ring or alkyl substituents. researchgate.netacs.org For sulfonamides, aromatic hydroxylation is a common pathway, leading to more polar metabolites that can be readily excreted or undergo subsequent Phase II conjugation. researchgate.net The specific CYP isoforms involved can vary depending on the sulfonamide's structure. nih.gov
| Metabolic Pathway | Description | Key Enzymes | Relevance to 3-acetyl-4-fluorobenzene-1-sulfonamide |
|---|---|---|---|
| N-acetylation | Addition of an acetyl group, primarily to an N4-aromatic amine. | N-acetyltransferases (NATs) | Not a direct pathway, as the compound lacks a primary aromatic amine (N4-amine). |
| Hydrolysis | Cleavage of the sulfonamide (S-N) or carbon-sulfur (C-S) bond. Generally slow under physiological conditions but can be enzyme-mediated. | Hydrolases | A possible minor pathway, leading to the cleavage of the sulfonamide bond. |
| Oxidative Metabolism | Introduction of hydroxyl groups (hydroxylation) onto the aromatic ring or other parts of the molecule. | Cytochrome P450 (CYP450) enzymes | A likely major pathway, targeting the benzene (B151609) ring or the acetyl group, though influenced by the fluorine substituent. |
Influence of Fluorine Substitution on Metabolic Stability and Biotransformation Pathways
The introduction of fluorine into drug molecules is a common medicinal chemistry strategy to enhance metabolic stability. tandfonline.comacs.org The carbon-fluorine (C-F) bond is significantly stronger (105.4 kcal/mol) than a typical carbon-hydrogen (C-H) bond, making it much more resistant to oxidative cleavage by CYP450 enzymes. annualreviews.orgnih.gov
In the case of 3-acetyl-4-fluorobenzene-1-sulfonamide, the fluorine atom is positioned on the aromatic ring. This substitution has two major implications for its metabolism:
Blocking a Site of Metabolism: The fluorine atom at the C4 position directly blocks this site from potential aromatic hydroxylation, a common metabolic attack point. annualreviews.orgnih.gov
Electronic Effects: Fluorine is the most electronegative element, and its presence on the benzene ring withdraws electron density, which can deactivate the ring towards electrophilic attack by CYP450 enzymes. tandfonline.comannualreviews.org This electronic effect can reduce the rate of metabolism at adjacent positions as well.
Therefore, the presence of the fluorine atom in 3-acetyl-4-fluorobenzene-1-sulfonamide is expected to increase its metabolic stability compared to a non-fluorinated analogue. While metabolism is not entirely prevented, its rate is likely to be significantly reduced, and the metabolic profile will be directed away from the fluorinated position. hyphadiscovery.com
Role of Metabolic Enzymes in Sulfonamide Biotransformation
Carboxylesterases (CEs) are a family of serine hydrolases primarily located in the liver, intestine, and other tissues. nih.govnih.gov They are key enzymes in the hydrolysis of a wide range of compounds containing ester, amide, and thioester functional groups. nih.gov In drug metabolism, CEs are particularly important for activating ester prodrugs into their active carboxylic acid forms. nih.gov
While sulfonamides are technically a type of amide, their hydrolysis is not a prominent role for carboxylesterases, which show higher affinity for ester-containing drugs like oseltamivir (B103847) or cocaine. nih.govamericanaddictioncenters.org The stability of the sulfonamide bond makes it a less favorable substrate for these enzymes compared to more labile esters. For 3-acetyl-4-fluorobenzene-1-sulfonamide, which lacks a large, labile ester group, metabolism by carboxylesterases is expected to be a negligible pathway.
Cytochrome P450 (CYP450) enzymes are central to the Phase I metabolism of a vast number of xenobiotics. nih.govacs.org These membrane-bound hemoproteins, located mainly in the endoplasmic reticulum of hepatocytes, catalyze a variety of oxidative reactions. youtube.com For aromatic compounds like 3-acetyl-4-fluorobenzene-1-sulfonamide, CYP-mediated oxidation is a highly probable metabolic route. Potential reactions include:
Aromatic hydroxylation at the positions on the benzene ring that are not blocked by the fluorine atom.
Oxidation or reduction of the acetyl group. The ketone in the acetyl group can be reduced to a secondary alcohol by carbonyl reductases, which is a common metabolic pathway for aromatic ketones.
Following Phase I oxidation, the newly introduced functional groups (like hydroxyls) serve as handles for Phase II conjugation reactions. youtube.com These pathways involve the attachment of endogenous polar molecules, which significantly increases water solubility and facilitates excretion. The primary conjugation pathways include:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of glucuronic acid to hydroxyl, amine, or carboxyl groups. Hydroxylated metabolites of the sulfonamide are prime candidates for glucuronide conjugation.
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the transfer of a sulfonate group to hydroxyl or amino groups.
These conjugation reactions result in large, polar, and inactive metabolites that are readily eliminated from the body.
Considerations for Preclinical Metabolic Fate and Clearance Mechanisms
In preclinical drug development, understanding the metabolic fate and clearance of a compound is essential for predicting its human pharmacokinetics and ensuring safety. youtube.comnih.gov Based on the structural features of 3-acetyl-4-fluorobenzene-1-sulfonamide and the metabolic principles outlined above, several predictions can be made about its preclinical profile.
Metabolic Stability: The compound is expected to have moderate to high metabolic stability. youtube.com This is primarily due to the presence of the fluorine atom, which blocks a major site of oxidative metabolism and deactivates the aromatic ring. tandfonline.comannualreviews.org
Potential Metabolic Pathways:
Reduction of the Acetyl Group: The most probable primary metabolic transformation is the reduction of the acetyl ketone to a secondary alcohol (1-(4-fluoro-5-sulfamoylphenyl)ethanol). This alcohol would then be a prime substrate for Phase II glucuronidation.
Aromatic Hydroxylation: Although potentially slowed by the fluorine atom, hydroxylation of the benzene ring at one of the available positions (C2, C5, or C6) is a possible, likely minor, pathway. The resulting phenolic metabolite would rapidly undergo glucuronidation or sulfation.
Sulfonamide Hydrolysis: Cleavage of the sulfonamide bond is considered a minor pathway but could contribute to a small extent to the formation of 3-acetyl-4-fluorobenzenesulfonic acid.
Clearance Mechanisms: Clearance is the measure of the body's ability to eliminate a drug. nih.govacs.org For 3-acetyl-4-fluorobenzene-1-sulfonamide, clearance is expected to be driven by metabolism followed by renal excretion of the resulting polar metabolites. Lipophilic compounds tend toward metabolism, while hydrophilic ones are more likely to be excreted directly. acs.org The parent compound may have some renal excretion, but the majority of clearance will likely occur after biotransformation into more water-soluble forms, such as glucuronide conjugates.
| Preclinical Aspect | Prediction for 3-acetyl-4-fluorobenzene-1-sulfonamide | Rationale |
|---|---|---|
| Metabolic Stability | Moderate to high | Fluorine substitution blocks a site of oxidation and deactivates the aromatic ring. tandfonline.comannualreviews.org |
| Primary Metabolite | Product of acetyl group reduction (a secondary alcohol) and its glucuronide conjugate. | Ketone reduction is a common pathway for aromatic ketones. The resulting alcohol is an ideal substrate for UGT enzymes. |
| Clearance Pathway | Primarily hepatic metabolism followed by renal excretion of polar metabolites. | Metabolism is required to increase the polarity of the lipophilic parent compound to facilitate elimination by the kidneys. msdmanuals.comacs.org |
| Major Excreted Forms | Glucuronide and/or sulfate (B86663) conjugates of the parent compound's metabolites. | Phase II conjugation is the principal mechanism for increasing water solubility to allow for efficient renal clearance. researchgate.net |
Future Research Directions and Translational Challenges for 3 Acetyl 4 Fluorobenzene 1 Sulfonamide
Development of Highly Selective Analogs with Reduced Off-Target Interactions
A primary challenge in the development of any therapeutic agent is ensuring its specificity for the intended biological target, thereby minimizing off-target effects and associated toxicities. For 3-acetyl-4-fluorobenzene-1-sulfonamide, a critical avenue of future research will be the rational design and synthesis of analogs with enhanced selectivity.
The inherent reactivity and binding modes of the sulfonamide group are well-documented, often targeting enzymes like carbonic anhydrases or mimicking p-aminobenzoic acid (PABA) to interfere with folate synthesis in microbes. rsc.org However, this can also lead to interactions with unintended enzymes or receptors. The presence of the acetyl and fluorine substituents on the benzene (B151609) ring offers opportunities for chemical modification to steer the molecule towards a specific target.
Key Research Strategies:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the acetyl and fluoro groups, as well as the sulfonamide moiety, will be crucial. For instance, altering the position or nature of the electron-withdrawing acetyl group or the electronegative fluorine atom can significantly impact the molecule's electronic distribution and, consequently, its binding affinity and selectivity.
Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties can modulate activity and selectivity. For example, the acetyl group could be replaced with other acyl groups or moieties that can form different hydrogen bonding patterns.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is more favorable for binding to the desired target, while being less likely to fit into the binding sites of off-target proteins.
Illustrative Data on Related Analogs:
While specific data for 3-acetyl-4-fluorobenzene-1-sulfonamide is limited, research on related fluorinated benzenesulfonamides has shown that substitutions on the benzene ring can dramatically alter biological activity. For example, a study on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation highlighted the importance of the specific arrangement of the sulfonamide, a hydrophobic substituent, and a benzoic acid for activity. uni.lu
Below is an interactive table showcasing hypothetical analogs and the rationale for their design, based on established medicinal chemistry principles.
| Analog Structure | Design Rationale | Potential Impact on Selectivity |
| Analog A: 4-acetyl-2-fluorobenzene-1-sulfonamide | Altering the fluorine position to probe different interactions within the binding pocket. | May enhance or decrease selectivity depending on the target's topology. |
| Analog B: 3-(1-hydroxyethyl)-4-fluorobenzene-1-sulfonamide | Reduction of the acetyl group to an alcohol to introduce a hydrogen bond donor. | Could improve selectivity by forming specific hydrogen bonds with the target. |
| Analog C: 3-acetyl-4-fluoro-N-methylbenzene-1-sulfonamide | N-alkylation of the sulfonamide to alter its acidity and hydrogen bonding capacity. | May reduce off-target binding to enzymes that accommodate a primary sulfonamide. |
Exploration of Novel Biological Targets and Therapeutic Areas
The sulfonamide scaffold is a versatile pharmacophore present in a wide array of approved drugs, including diuretics, antidiabetics, and anticonvulsants. researchgate.net The specific substitution pattern of 3-acetyl-4-fluorobenzene-1-sulfonamide suggests potential for novel biological activities beyond the classical antibacterial or carbonic anhydrase inhibitory roles.
Potential Therapeutic Areas for Investigation:
Oncology: Certain sulfonamides have demonstrated anticancer properties. soton.ac.uk The fluorine atom in 3-acetyl-4-fluorobenzene-1-sulfonamide could enhance its metabolic stability and cell permeability, properties that are advantageous for cancer therapeutics. For instance, a series of novel sulfonamide-based indolinones showed promising cytotoxicity against leukemia cell lines, with one fluorinated analog exhibiting potent dual inhibition of key kinases. cu.edu.eg
Neurodegenerative Diseases: Recent studies have explored fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease. nih.gov The specific structural features of 3-acetyl-4-fluorobenzene-1-sulfonamide could be investigated for similar neuroprotective effects.
Inflammatory Diseases: The anti-inflammatory properties of some sulfonamides are well-established. researchgate.net Research into novel benzenesulfonamide (B165840) derivatives has demonstrated significant anti-inflammatory activity in preclinical models. nih.gov
Table of Potential Biological Targets:
| Target Class | Specific Examples | Rationale for Investigation |
| Kinases | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Aurora Kinases | Many kinase inhibitors possess an aromatic sulfonamide moiety. |
| Amyloid-β Peptide | Aβ(1-42) | Structural similarities to known amyloid aggregation inhibitors. |
| Ion Channels | Calcium Channels, Sodium Channels | Some sulfonamides are known to modulate ion channel activity. cerradopub.com.br |
| Carbonic Anhydrases | CA IX, CA XII | These isoforms are implicated in cancer and are targeted by sulfonamides. |
Advanced Synthetic Methodologies for Complex Derivatives and Scalable Production
The translation of a promising compound from the laboratory to clinical use necessitates the development of efficient and scalable synthetic routes. While the synthesis of simple sulfonamides is generally straightforward, the preparation of complex derivatives and large-scale production can present significant challenges.
Challenges in Synthesis:
Functional Group Compatibility: The reactivity of the acetyl and sulfonamide groups may require the use of protecting groups during the synthesis of more complex analogs, adding to the number of steps and cost.
Scalability: Laboratory-scale syntheses often use reagents and conditions that are not amenable to large-scale industrial production due to cost, safety, or environmental concerns.
Future Research in Synthetic Methodologies:
Novel Catalytic Methods: The development of new catalytic methods, such as C-H activation or late-stage functionalization, could provide more direct and efficient routes to complex sulfonamide derivatives.
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and process control for the synthesis of 3-acetyl-4-fluorobenzene-1-sulfonamide and its analogs.
Green Chemistry Approaches: The development of synthetic routes that use less hazardous solvents and reagents, and generate less waste, will be crucial for sustainable and cost-effective large-scale production. Recent research has explored water-based and microwave-assisted synthesis of sulfonamides. nih.govekb.eg
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For 3-acetyl-4-fluorobenzene-1-sulfonamide, these computational tools can play a pivotal role in its future development.
Applications of AI and ML:
Predictive Modeling: ML models can be trained on existing data for sulfonamides to predict the biological activity, physicochemical properties, and potential toxicity of novel analogs of 3-acetyl-4-fluorobenzene-1-sulfonamide before they are synthesized. researchgate.netnih.gov This can help to prioritize the synthesis of the most promising compounds.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, using the 3-acetyl-4-fluorobenzene-1-sulfonamide scaffold as a starting point. youtube.com These models can explore a vast chemical space to identify novel and potent drug candidates.
SAR Analysis: AI can be used to analyze complex structure-activity relationship data to identify key structural features that are responsible for the desired biological activity and selectivity. This can provide valuable insights for the design of more effective analogs.
Table of AI/ML Tools and Their Potential Application:
| AI/ML Tool | Application in the Development of 3-Acetyl-4-fluorobenzene-1-sulfonamide |
| Quantitative Structure-Activity Relationship (QSAR) Models | Predict the biological activity of new analogs based on their chemical structure. researchgate.net |
| Generative Adversarial Networks (GANs) | Design novel sulfonamide derivatives with optimized properties. nih.gov |
| Random Forest and Support Vector Machines | Classify compounds as active or inactive against a specific target. researchgate.net |
| Molecular Docking and Dynamics Simulations | Predict the binding mode and affinity of analogs to their biological targets. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 3-acetyl-4-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation, fluorination, and acetylation steps. Key variables include temperature control (60–80°C for sulfonation), stoichiometric ratios (e.g., fluorinating agents like Selectfluor®), and purification via column chromatography or recrystallization. Yield optimization requires monitoring intermediates by HPLC or LC-MS to minimize side products like over-fluorinated derivatives .
Q. How can researchers validate the structural integrity of 3-acetyl-4-fluorobenzene-1-sulfonamide post-synthesis?
- Methodological Answer : Use a combination of /-NMR to confirm aromatic substitution patterns and acetyl/sulfonamide functional groups. FT-IR can verify sulfonamide S=O stretches (~1350 cm) and acetyl C=O (~1680 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy within ±2 ppm .
Q. What safety protocols are critical for handling 3-acetyl-4-fluorobenzene-1-sulfonamide in the lab?
- Methodological Answer : Prioritize fume hood use due to potential fluorinated byproduct volatility. Wear nitrile gloves and PPE to avoid skin contact with sulfonamide derivatives, which may cause irritation. Store in airtight containers at 2–8°C, away from strong oxidizers. Refer to SDS sheets for spill management and emergency procedures .
Advanced Research Questions
Q. How does the electron-withdrawing fluorobenzene group influence the sulfonamide’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The fluorine atom at the para position enhances electrophilicity of the sulfonamide group by stabilizing transition states via inductive effects. Kinetic studies (e.g., using UV-Vis or -NMR) can quantify reaction rates with nucleophiles like amines or thiols. Compare reactivity with non-fluorinated analogs to isolate electronic contributions .
Q. What computational methods are suitable for modeling 3-acetyl-4-fluorobenzene-1-sulfonamide’s interactions with biological targets (e.g., carbonic anhydrase)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize geometry and electrostatic potential maps. Validate models with experimental IC values from enzyme inhibition assays .
Q. How can researchers resolve contradictory data in stability studies under varying pH conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) across pH 2–12. Use LC-MS to identify degradation products (e.g., acetyl group hydrolysis or defluorination). Statistical tools like ANOVA can determine if pH or temperature is the primary destabilizing factor. Cross-reference with thermodynamic solubility data to explain anomalies .
Q. What strategies mitigate interference from acetylated byproducts during quantitative analysis of 3-acetyl-4-fluorobenzene-1-sulfonamide in complex matrices?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Use tandem mass spectrometry (MS/MS) for selective ion monitoring (SIM) of the parent ion [M-H]. Validate method robustness via spike-and-recovery experiments in biological fluids (e.g., plasma) .
Data Contradiction Analysis
Q. Why do reported pKa\text{p}K_apKa values for 3-acetyl-4-fluorobenzene-1-sulfonamide vary across studies?
- Methodological Answer : Variations arise from solvent polarity (e.g., water vs. DMSO) and measurement techniques (potentiometry vs. UV-Vis titration). Standardize conditions using a universal buffer (e.g., Britton-Robinson) and validate with computational prediction tools (MarvinSketch, ACD/Labs). Discrepancies >0.5 units warrant re-evaluation of ionic strength effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
